2-Fluoro-5-(trifluoromethyl)pyrimidine

Übersicht

Beschreibung

2-Fluoro-5-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound with the molecular formula C5H2F4N2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine typically involves the introduction of fluorine and trifluoromethyl groups into a pyrimidine ring. One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination. For example, the diazotization of 2-aminopyridine with sodium nitrite in hydrofluoric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials with unique properties

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluorouracil: A widely used anticancer drug with a fluorinated pyrimidine structure.

2,4-Dichloro-5-fluoropyrimidine: Another fluorinated pyrimidine with applications in medicinal chemistry.

Uniqueness

2-Fluoro-5-(trifluoromethyl)pyrimidine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

Introduction

2-Fluoro-5-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological properties, making them valuable in drug design.

Chemical Structure and Properties

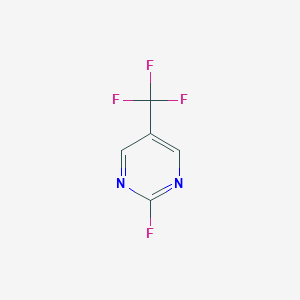

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position. The presence of these electronegative substituents influences the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various trifluoromethyl pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against several cancer cell lines.

- Case Study : A study evaluated a series of trifluoromethyl pyrimidines for their antiproliferative activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that several derivatives showed moderate to high selectivity and cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | A375 | 12.5 | High |

| This compound | DU145 | 15.0 | Moderate |

| This compound | MCF-7 | 10.0 | High |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial strains such as Mycobacterium tuberculosis.

- Research Findings : In vitro studies demonstrated that derivatives of trifluoromethyl pyrimidines exhibited significant activity against M. tuberculosis, with some compounds showing MIC values comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis H37Rv | 1.0 |

| This compound | E. coli | 32.0 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Studies suggest that modifications at different positions on the pyrimidine ring can significantly impact the compound's potency and selectivity.

Key Observations :

- The presence of a trifluoromethyl group generally increases anticancer activity.

- Substituents at the 4-position of the pyrimidine ring often enhance selectivity towards specific cancer types.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-Fluoro-5-(trifluoromethyl)pyrimidine and its intermediates?

- Answer: Characterization relies on LC-MS and HPLC for molecular weight confirmation and purity assessment. For example:

- LC-MS analysis under SQD-FA05 conditions showed [M+H]+ at m/z 179 for a related pyrimidine derivative .

- HPLC retention times vary with substituents (e.g., 0.46 minutes for a fluorinated pyrimidine under SQD-FA05 ) .

- Purity ≥98% is achievable using pharmacopeial standards, as demonstrated for fluorinated benzoic acid derivatives .

- Table 1: Analytical Parameters for Related Compounds

| Compound | LC-MS (m/z [M+H]+) | HPLC Retention Time (Condition) | Purity | Reference |

|---|---|---|---|---|

| 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine | 197 | 0.95 min (SMD-TFA05) | ≥95% | |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 208 | Not reported | 98% |

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer: Key methods include:

- Halogenation-Trifluoromethylation : Chlorination of pyrimidine precursors (e.g., using POCl₃) followed by fluorine substitution (KF/DMSO) .

- Cross-Coupling : Palladium-catalyzed introduction of trifluoromethyl groups, as seen in kinase inhibitor intermediates .

- Table 2: Synthetic Steps for Fluorinated Pyrimidines

| Step | Reaction Type | Reagents/Conditions | Intermediate | Reference |

|---|---|---|---|---|

| 1 | Chlorination | POCl₃, DMF, reflux | 4,5-Dichloropyrimidine | |

| 2 | Fluorination | KF, DMSO, 120°C | 2-Fluoro derivative | |

| 3 | Trifluoromethylation | Pd(PPh₃)₄, CuI, CF₃ source | Biologically active derivatives |

Q. How should researchers handle waste generated during synthesis?

- Answer: Fluorinated waste requires:

- Segregation : Store halogenated byproducts in HDPE containers.

- Neutralization : Collaborate with licensed services for incineration or chemical treatment to avoid PFAS contamination .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods, aligning with hazard statements H315-H319-H335 .

Advanced Research Questions

Q. How can regioexhaustive functionalization modify this compound?

- Answer:

- Directed Metalation : Schlosser’s method uses ortho-metalation to install substituents on chloro-trifluoromethylpyridines, applicable to pyrimidines .

- Silver-Mediated Fluorination : Enables asymmetric functionalization (e.g., DKR studies in MeCN with AgF) for chiral drug candidates .

Q. What strategies resolve contradictions in reported biological activities?

- Answer:

- Orthogonal Assays : Compare enzyme inhibition (e.g., VEGFR2) with cell viability tests to confirm target specificity .

- High-Purity Synthesis : Ensure ≥98% purity (HPLC) and characterize via NMR/LC-MS to reduce batch variability .

- Structural Validation : Co-crystallization (e.g., PDB: 1YWN) validates binding modes and SAR .

Q. What role does this compound play in kinase inhibitor design?

- Answer:

- The 2-fluoro-5-(trifluoromethyl)phenyl group enhances hydrophobic interactions in kinase ATP pockets (e.g., VEGFR2 inhibition, IC₅₀ <3 nM) .

- Co-Crystal Structures : Reveal critical interactions for optimizing selectivity against off-target kinases .

Q. How do solvent/catalyst choices influence trifluoromethylation efficiency?

- Answer:

- Solvent Effects : Polar aprotic solvents (DMSO/DMF) accelerate SNAr reactions at 120°C .

- Catalysts : Pd/Cu mediates cross-coupling, while AgF in MeCN enables asymmetric catalysis .

Eigenschaften

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWJTWUFYSMONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602138 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-68-9 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.